molecular formula C15H12F3NO B287393 N-(3-methylphenyl)-3-(trifluoromethyl)benzamide

N-(3-methylphenyl)-3-(trifluoromethyl)benzamide

Cat. No. B287393
M. Wt: 279.26 g/mol
InChI Key: ZCJUQOSWLFTGFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methylphenyl)-3-(trifluoromethyl)benzamide, also known as TFB, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. TFB is a white solid that is soluble in organic solvents and has a molecular weight of 277.29 g/mol. This compound is synthesized through a multi-step process, and its synthesis method is discussed in detail below.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-3-(trifluoromethyl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in inflammation and cancer growth. N-(3-methylphenyl)-3-(trifluoromethyl)benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, N-(3-methylphenyl)-3-(trifluoromethyl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and have been implicated in cancer growth.
Biochemical and Physiological Effects:
N-(3-methylphenyl)-3-(trifluoromethyl)benzamide has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, analgesic, and anticancer properties. N-(3-methylphenyl)-3-(trifluoromethyl)benzamide has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, leading to a reduction in inflammation and pain. Additionally, N-(3-methylphenyl)-3-(trifluoromethyl)benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to a reduction in cancer growth.

Advantages and Limitations for Lab Experiments

N-(3-methylphenyl)-3-(trifluoromethyl)benzamide has several advantages as a reagent and catalyst in lab experiments. It is easy to synthesize and handle, and it exhibits excellent stability under various reaction conditions. Additionally, N-(3-methylphenyl)-3-(trifluoromethyl)benzamide is relatively inexpensive compared to other reagents and catalysts, making it a cost-effective option for lab experiments.
However, N-(3-methylphenyl)-3-(trifluoromethyl)benzamide also has some limitations. It is a toxic compound and should be handled with care. Additionally, N-(3-methylphenyl)-3-(trifluoromethyl)benzamide is not very soluble in water, which can limit its applications in aqueous reactions.

Future Directions

There are several future directions for research on N-(3-methylphenyl)-3-(trifluoromethyl)benzamide. One potential direction is the development of N-(3-methylphenyl)-3-(trifluoromethyl)benzamide-based drugs for the treatment of pain and inflammation-related diseases. Additionally, further research is needed to understand the mechanism of action of N-(3-methylphenyl)-3-(trifluoromethyl)benzamide and its potential applications in cancer therapy. In materials science, N-(3-methylphenyl)-3-(trifluoromethyl)benzamide-based polymers and materials have shown promising properties, and further research is needed to explore their potential applications in various fields. Overall, N-(3-methylphenyl)-3-(trifluoromethyl)benzamide is a promising compound with potential applications in various fields, and further research is needed to fully explore its potential.

Synthesis Methods

The synthesis of N-(3-methylphenyl)-3-(trifluoromethyl)benzamide involves several steps, starting from the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. This intermediate is then reacted with 3-amino-4-trifluoromethylbenzonitrile to form the final product, N-(3-methylphenyl)-3-(trifluoromethyl)benzamide. The synthesis of N-(3-methylphenyl)-3-(trifluoromethyl)benzamide has been optimized to improve its yield and purity, and various modifications have been made to the reaction conditions to achieve this.

Scientific Research Applications

N-(3-methylphenyl)-3-(trifluoromethyl)benzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, N-(3-methylphenyl)-3-(trifluoromethyl)benzamide has been shown to exhibit potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related diseases. Additionally, N-(3-methylphenyl)-3-(trifluoromethyl)benzamide has been shown to inhibit the growth of cancer cells, indicating its potential as an anticancer agent.
In organic synthesis, N-(3-methylphenyl)-3-(trifluoromethyl)benzamide has been used as a reagent for the synthesis of various compounds, including amides, esters, and ketones. N-(3-methylphenyl)-3-(trifluoromethyl)benzamide has also been used as a catalyst in various organic reactions, including the Suzuki-Miyaura coupling reaction, which is widely used in organic synthesis.
In materials science, N-(3-methylphenyl)-3-(trifluoromethyl)benzamide has been used as a building block for the synthesis of various polymers and materials. N-(3-methylphenyl)-3-(trifluoromethyl)benzamide-based polymers have been shown to exhibit excellent thermal stability and mechanical properties, making them potential candidates for various applications, including coatings, adhesives, and electronic materials.

properties

Product Name

N-(3-methylphenyl)-3-(trifluoromethyl)benzamide

Molecular Formula

C15H12F3NO

Molecular Weight

279.26 g/mol

IUPAC Name

N-(3-methylphenyl)-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C15H12F3NO/c1-10-4-2-7-13(8-10)19-14(20)11-5-3-6-12(9-11)15(16,17)18/h2-9H,1H3,(H,19,20)

InChI Key

ZCJUQOSWLFTGFJ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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